molecular formula C18H18ClN3O2S2 B2543188 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate CAS No. 953195-57-8

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate

Cat. No.: B2543188
CAS No.: 953195-57-8
M. Wt: 407.93
InChI Key: GDPNDTZKQINTJS-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis has been employed to generate hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, leading to compounds with antimicrobial, antilipase, and antiurease activities. This methodology highlights the potential for creating derivatives with significant biological activities, which could be relevant to the research and development of new pharmaceuticals (Başoğlu et al., 2013).

Photoarylation-Photoisomerization for Synthesis and Photophysical Properties

A study on the tandem photoarylation-photoisomerization of halothiazoles has contributed to the synthesis of ethyl 2-arylthiazole-5-carboxylates, revealing their photophysical properties and singlet oxygen activation capabilities. This research underscores the chemical versatility of thiazole derivatives and their utility in developing compounds with desirable optical and photodynamic properties (Amati et al., 2010).

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives, including those based on benzothiazole structures, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the understanding of the structure-activity relationships necessary for designing effective antimicrobial agents (Patel et al., 2011).

Anticancer Activity of Benzothiazole Derivatives

Research on benzothiazole acylhydrazones as anticancer agents has indicated that various substitutions on the benzothiazole scaffold can significantly modulate antitumor properties. This line of investigation supports the development of benzothiazole derivatives as potential anticancer drugs, highlighting the importance of structural modifications in enhancing therapeutic efficacy (Osmaniye et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

The specific mode of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may interact with this enzyme to exert their effects.

Biochemical Pathways

The biochemical pathways affected by 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , which is involved in the inflammatory response. Therefore, it can be inferred that this compound may affect the inflammatory pathways.

Result of Action

The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may reduce inflammation at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes and proteins . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug . This suggests that 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate may also interact with enzymes involved in the inflammatory response.

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on cells . For example, they have been found to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity . For example, some thiazole derivatives have been found to inhibit cyclooxygenase enzymes, which play a key role in inflammation .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to exhibit various effects over time in laboratory settings .

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit various effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-chlorothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPNDTZKQINTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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